molecular formula C4F5N B3031857 2,2,3,4,4-Pentafluorobut-3-enenitrile CAS No. 7792-66-7

2,2,3,4,4-Pentafluorobut-3-enenitrile

Cat. No.: B3031857
CAS No.: 7792-66-7
M. Wt: 157.04 g/mol
InChI Key: KADDQZUTOFNHMA-UHFFFAOYSA-N
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Description

2,2,3,4,4-Pentafluorobut-3-enenitrile is a fluorinated organic compound with the molecular formula C4F5N. This compound is characterized by the presence of five fluorine atoms and a nitrile group attached to a butene backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4-Pentafluorobut-3-enenitrile typically involves the fluorination of but-3-enenitrile. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in a fluorination reactor at elevated temperatures to ensure complete fluorination of the butene backbone .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant flow rates. The use of continuous flow reactors enhances the efficiency and yield of the fluorination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,4,4-Pentafluorobut-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,4,4-Pentafluorobut-3-enenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentafluorobut-3-enenitrile involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, the nitrile group can participate in various organic transformations, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: 2,2,3,4,4-Pentafluorobut-3-enenitrile is unique due to its specific arrangement of fluorine atoms and the nitrile group, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2,2,3,4,4-pentafluorobut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDQZUTOFNHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611779
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7792-66-7
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 2
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 3
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 4
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 5
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 6
2,2,3,4,4-Pentafluorobut-3-enenitrile

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